molecular formula C18H28N2O3 B4114148 N-(4-butoxyphenyl)-N'-hexylethanediamide

N-(4-butoxyphenyl)-N'-hexylethanediamide

Cat. No.: B4114148
M. Wt: 320.4 g/mol
InChI Key: KEAVKRCUGZSANF-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-N'-hexylethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 4-butoxyphenyl group and a hexyl chain. The 4-butoxyphenyl moiety consists of a phenyl ring with a butoxy (-O-C₄H₉) group at the para position, while the hexyl chain (C₆H₁₃) contributes to the compound’s lipophilicity.

The butoxy group enhances lipid solubility, which may improve membrane permeability in biological systems, while the hexyl chain further augments hydrophobicity.

Properties

IUPAC Name

N'-(4-butoxyphenyl)-N-hexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-5-7-8-13-19-17(21)18(22)20-15-9-11-16(12-10-15)23-14-6-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAVKRCUGZSANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Length Variants

Compounds with analogous structures but varying alkoxy chain lengths (Table 1) highlight the impact of substituent hydrophobicity:

Compound Name Alkoxy Group Molecular Weight (g/mol) Predicted logP Key Features
N-(4-butoxyphenyl)-N'-hexylethanediamide Butoxy (C₄H₉O) ~350–370 ~4.5–5.0 Balanced lipophilicity, dual amides
N-(4-pentyloxyphenyl) analogs Pentyloxy (C₅H₁₁O) ~360–380 ~5.0–5.5 Increased hydrophobicity
N-(4-hexyloxyphenyl) analogs Hexyloxy (C₆H₁₃O) ~370–390 ~5.5–6.0 Highest lipophilicity, reduced solubility

Key Findings :

  • This trade-off is critical for pharmaceutical bioavailability .
  • The hexyl chain in this compound provides moderate hydrophobicity compared to pentyloxy or hexyloxy analogs, positioning it as a candidate for applications requiring balanced solubility.

Functional Group Modifications

Amides vs. Esters and Ketones
  • Dyclonine Hydrochloride (): Contains a 4-butoxyphenyl group linked to a propanone and piperidinyl moiety.
  • Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide feature hydroxamate (-CONHOH) groups, which exhibit stronger metal-chelating properties compared to simple amides. This difference could render hydroxamic acids more suitable for antioxidant or metalloenzyme inhibition roles .
Benzamide Derivatives

Compounds 9–12 in share a benzamide core with alkoxy-substituted phenyl groups. For example, N-[(2S)-3-[4-(hexyloxy)phenyl]-...-propan-2-yl]benzamide (Compound 12) includes a hexyloxy chain but lacks the ethanediamide backbone. The absence of dual amides may reduce intermolecular hydrogen bonding, affecting crystallinity and thermal stability .

Regulatory and Pharmacological Considerations

  • Butonitazene (–4): A benzimidazole derivative with a 4-butoxyphenyl group, classified as a controlled substance due to opioid receptor activity. While structurally distinct from the target compound, the presence of the 4-butoxyphenyl group in both molecules underscores its prevalence in bioactive molecules. However, this compound’s diamide structure likely confers different receptor interactions, necessitating toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butoxyphenyl)-N'-hexylethanediamide
Reactant of Route 2
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N-(4-butoxyphenyl)-N'-hexylethanediamide

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